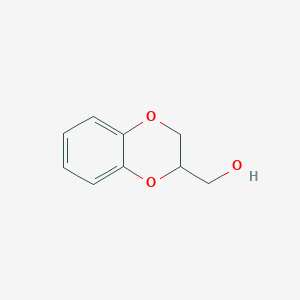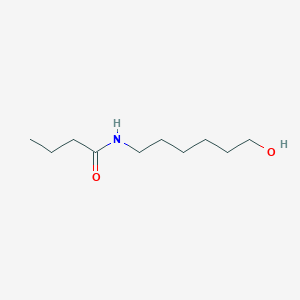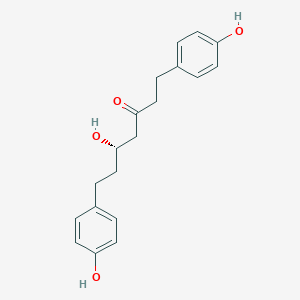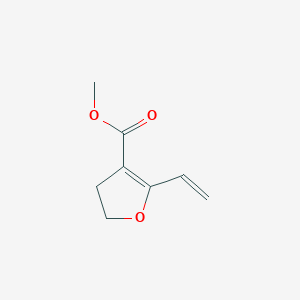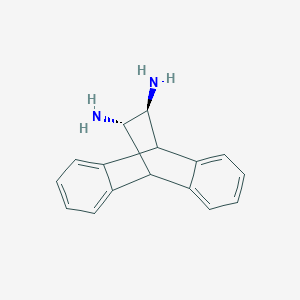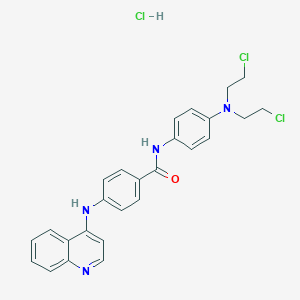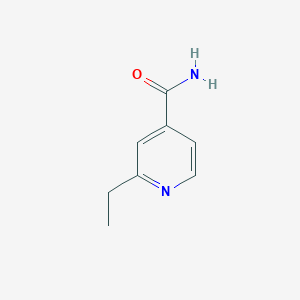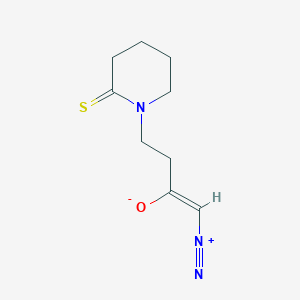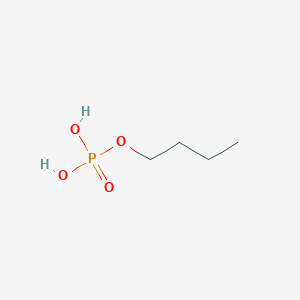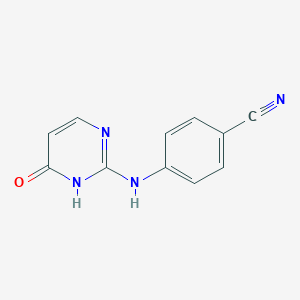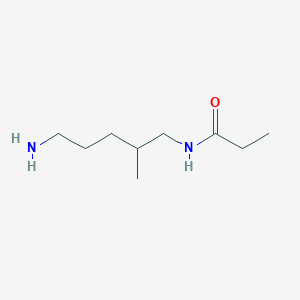
N-(5-Amino-2-methylpentyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylpentyl)propanamide, also known as AMPA, is a chemical compound with the molecular formula C9H20N2O. It is a white crystalline powder that is soluble in water and ethanol. AMPA is a derivative of the amino acid valine and has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(5-Amino-2-methylpentyl)propanamide acts as a modulator of the glutamate receptor, specifically the N-(5-Amino-2-methylpentyl)propanamide receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. By binding to this receptor, N-(5-Amino-2-methylpentyl)propanamide can enhance the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
N-(5-Amino-2-methylpentyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-(5-Amino-2-methylpentyl)propanamide has been found to increase the activity of antioxidant enzymes, which protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Amino-2-methylpentyl)propanamide has several advantages as a research tool. It is readily available and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, its neuroprotective and anticancer properties make it a promising candidate for further investigation. However, there are also limitations to using N-(5-Amino-2-methylpentyl)propanamide in laboratory experiments. Its effects may be dose-dependent, and there is a risk of toxicity at higher doses. Additionally, its mechanism of action may be complex and not fully understood.
Direcciones Futuras
There are several future directions in the research of N-(5-Amino-2-methylpentyl)propanamide. One area of interest is in the development of novel drug therapies for neurodegenerative diseases. Additionally, further investigation into the anticancer properties of N-(5-Amino-2-methylpentyl)propanamide may lead to the development of new cancer treatments. Finally, the mechanism of action of N-(5-Amino-2-methylpentyl)propanamide and its effects on neurotransmitter release and neuronal function require further study to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-(5-Amino-2-methylpentyl)propanamide can be synthesized through a multistep process involving the reaction of valine with acrylonitrile, followed by reduction and amidation. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-Amino-2-methylpentyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(5-Amino-2-methylpentyl)propanamide has been investigated for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
139423-38-4 |
|---|---|
Nombre del producto |
N-(5-Amino-2-methylpentyl)propanamide |
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N-(5-amino-2-methylpentyl)propanamide |
InChI |
InChI=1S/C9H20N2O/c1-3-9(12)11-7-8(2)5-4-6-10/h8H,3-7,10H2,1-2H3,(H,11,12) |
Clave InChI |
RFCVGWLCBKGLOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C)CCCN |
SMILES canónico |
CCC(=O)NCC(C)CCCN |
Sinónimos |
Propanamide, N-(5-amino-2-methylpentyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



